3-(Benzyloxy)isoxazole-5-carboxylic acid

Übersicht

Beschreibung

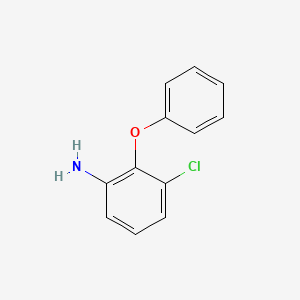

3-(Benzyloxy)isoxazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as isoxazoles, which are characterized by a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. The specific structure of 3-(Benzyloxy)isoxazole-5-carboxylic acid includes a benzyloxy substituent at the 3-position and a carboxylic acid group at the 5-position of the isoxazole ring.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 5-substituted 3-isoxazolols can be synthesized from beta-keto esters and hydroxylamine, as described in a novel route that avoids the formation of byproducts . Additionally, the synthesis of isoxazole carboxylic acids has been reported using iodoxybenzoic acid (IBX) as an oxidative cyclizing reagent, which is an eco-friendly and non-toxic method . Although these methods do not directly describe the synthesis of 3-(Benzyloxy)isoxazole-5-carboxylic acid, they provide insight into the general synthetic approaches that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids was elucidated through the hydrolysis of their corresponding esters . Similarly, the structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid was determined by analyzing the dihedral angles between the benzene and isoxazole rings and the planarity of the carboxylic acid group . These studies highlight the importance of structural analysis in understanding the conformation and stability of isoxazole compounds.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a reagent for the selective esterification of benzylic alcohols under Mitsunobu conditions . Additionally, the presence of a carboxylic acid group in isoxazole compounds can facilitate the formation of amides, as seen in the synthesis of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives with anti-inflammatory and antibacterial activities . These reactions demonstrate the chemical versatility of isoxazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be studied through various analytical techniques. Vibrational and electronic studies of 5-benzimidazole carboxylic acid provided insights into the structural, thermodynamical, and vibrational characteristics of the compound . The analysis of frontier orbital energy gaps and intramolecular electronic interactions can also reveal the electronic properties of these molecules. Furthermore, the crystal structure analysis can shed light on the hydrogen bonding patterns and stability of isoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

Isoxazoles in Drug Discovery

- Application Summary : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery .

- Results or Outcomes : The development of metal-free synthetic routes for the synthesis of isoxazoles has significant biological interests .

Safety And Hazards

While specific safety and hazard information for “3-(Benzyloxy)isoxazole-5-carboxylic acid” is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Eigenschaften

IUPAC Name |

3-phenylmethoxy-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-11(14)9-6-10(12-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUCOZFGZRKXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545337 | |

| Record name | 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)isoxazole-5-carboxylic acid | |

CAS RN |

2552-54-7 | |

| Record name | 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)

![8-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B1282416.png)

![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)

![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)